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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B10768078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and is widely

recognized as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][2][3][4]

Its stability and potent activity make it an invaluable tool in the study of TP receptor-mediated

physiological and pathological processes. This guide provides a comprehensive comparison of

U-46619's cross-reactivity with other prostanoid receptors, supported by experimental data, to

aid researchers in the precise application of this compound.

Binding Affinity Profile of U-46619 at Human
Prostanoid Receptors
The selectivity of U-46619 for the TP receptor over other prostanoid receptors (DP, EP, FP, and

IP) has been quantitatively assessed in studies utilizing recombinant human prostanoid

receptors expressed in human embryonic kidney (HEK) 293(EBNA) cells. The following table

summarizes the binding affinities (Ki) of U-46619 at each of the eight human prostanoid

receptor subtypes, as determined by radioligand binding assays.
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Prostanoid Receptor Subtype Ligand Binding Affinity (Ki, nM)

TP (Thromboxane A2) 13

DP1 (Prostaglandin D2) >10,000

EP1 (Prostaglandin E2) >10,000

EP2 (Prostaglandin E2) >10,000

EP3 (Prostaglandin E2) >10,000

EP4 (Prostaglandin E2) >10,000

FP (Prostaglandin F2α) >10,000

IP (Prostacyclin) >10,000

Data sourced from Abramovitz et al., 2000. This study utilized competitive radioligand binding

assays with membranes from HEK 293(EBNA) cells stably expressing the individual human

prostanoid receptors.

The data clearly demonstrates the high selectivity of U-46619 for the TP receptor, with binding

affinities for all other prostanoid receptors being at least three orders of magnitude lower. This

high degree of selectivity underscores its utility as a specific TP receptor agonist in

experimental settings.

Functional Activity
Functionally, U-46619 potently stimulates TP receptor-mediated responses. For instance, it is a

potent constrictor of various smooth muscle preparations, including the human uterine artery,

with an EC50 value in the low nanomolar range.[3] In contrast, its activity at other prostanoid

receptors is minimal. Studies on isolated smooth muscle preparations have shown that U-

46619 is a potent agonist on tissues rich in TP receptors, such as the guinea-pig lung strip and

vascular preparations, but is weak or inactive on preparations where other prostanoid receptors

(like EP or FP) predominate.
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The determination of U-46619's binding affinity across the prostanoid receptor panel is typically

achieved through competitive radioligand binding assays. A generalized protocol for such an

assay is provided below.

Radioligand Binding Assay Protocol (Generalized)
1. Membrane Preparation:

Human embryonic kidney (HEK) 293 cells stably expressing the prostanoid receptor of

interest are cultured and harvested.

The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell

membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer to a

specific protein concentration.

2. Competitive Binding Assay:

The assay is typically performed in a 96-well plate format.

Each well contains the cell membrane preparation, a fixed concentration of a specific

radioligand for the receptor being tested (e.g., [3H]SQ 29,548 for the TP receptor), and

varying concentrations of the unlabeled competitor ligand (U-46619).

The mixture is incubated at a specific temperature for a set duration to allow the binding to

reach equilibrium.

3. Separation of Bound and Free Radioligand:

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell

membranes with the bound radioligand.

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

The radioactivity retained on the filters is quantified using a scintillation counter.
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5. Data Analysis:

The data are analyzed using a non-linear regression model to determine the concentration of

U-46619 that inhibits 50% of the specific binding of the radioligand (IC50).

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff

equation.

Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following

diagrams are provided.
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Caption: Signaling pathway of the Thromboxane A2 (TP) receptor activated by U-46619.
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Caption: Experimental workflow for a competitive radioligand binding assay.

In conclusion, the available experimental data robustly supports the classification of U-46619

as a highly selective TP receptor agonist. Its negligible affinity for other prostanoid receptors

makes it an excellent pharmacological tool for elucidating the specific roles of the thromboxane

A2 signaling pathway in health and disease. Researchers employing U-46619 can be confident

in its targeted action, provided that appropriate experimental controls and concentrations are

utilized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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